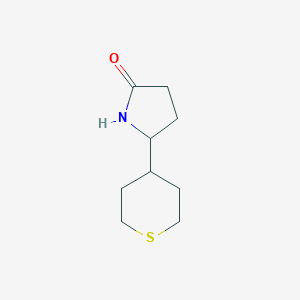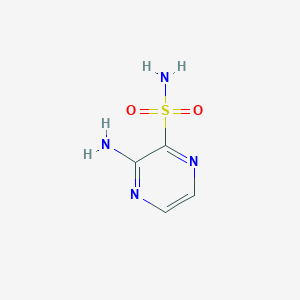
3-Aminopyrazine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyrazine-2-sulfonamide is an organic compound with the molecular formula C4H6N4O2S It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a sulfonamide group at the second position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2-sulfonamide typically involves the sulfonylation of 3-aminopyrazine. This process can be achieved by reacting 3-aminopyrazine with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as acetone and pyridine, and the reaction is carried out at room temperature overnight .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Recrystallization from suitable solvents is often employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Aminopyrazine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic effects on certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Aminopyrazine-2-sulfonamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential metabolic pathways. The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folate synthesis and bacterial growth .
Vergleich Mit ähnlichen Verbindungen
3-Aminopyrazine-2-carboxamide: Shares a similar pyrazine core but with a carboxamide group instead of a sulfonamide group.
N-(Pyrazin-2-yl)benzenesulfonamides: These compounds have a benzene ring attached to the sulfonamide group, offering different chemical properties and biological activities.
Uniqueness: 3-Aminopyrazine-2-sulfonamide is unique due to its specific combination of an amino group and a sulfonamide group on the pyrazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C4H6N4O2S |
|---|---|
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
3-aminopyrazine-2-sulfonamide |
InChI |
InChI=1S/C4H6N4O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,9,10) |
InChI-Schlüssel |
DRJJKNOSOYJKKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
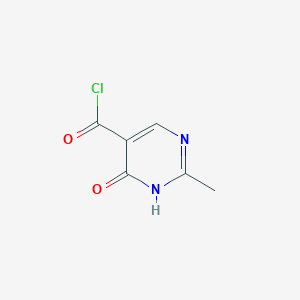
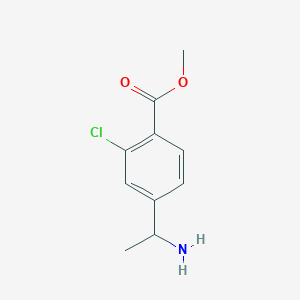
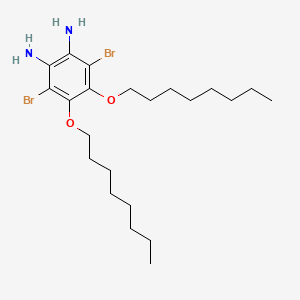

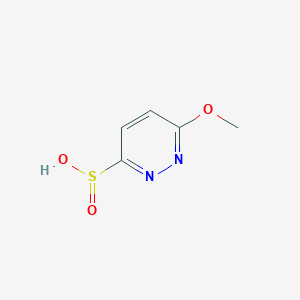
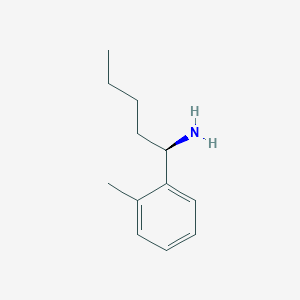
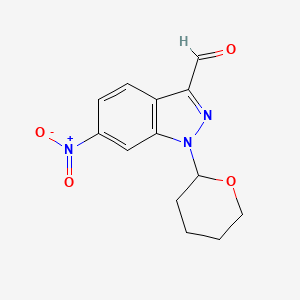

![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
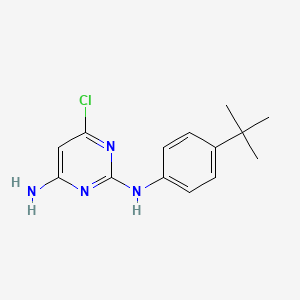

![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
